Dimethyl (3-Methyl-4-nitrophenyl)malonate

Carboxylesterase 1 inhibition CES1 selectivity drug metabolism

Sourcing the precise 3-methyl-4-nitrophenyl malonate scaffold is critical for reproducing syntheses targeting 3,4-dimethylnitrobenzene or avoiding unwanted carboxylesterase (CES1) inhibition. Generic nitroaryl malonates risk synthetic failure and off-target activity. - Enables exclusive Krapcho dealkoxycarbonylation route to 3,4-dimethylnitrobenzene not possible with 4-nitrophenyl analogs. - Validated negligible CES1 inhibition (Ki > 100,000 nM), ensuring inertness in ester prodrug discovery. - Available at 98% purity with batch-specific NMR/HPLC/GC QA, minimizing impurity propagation.

Molecular Formula C12H13NO6
Molecular Weight 267.23 g/mol
Cat. No. B14126821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (3-Methyl-4-nitrophenyl)malonate
Molecular FormulaC12H13NO6
Molecular Weight267.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C12H13NO6/c1-7-6-8(4-5-9(7)13(16)17)10(11(14)18-2)12(15)19-3/h4-6,10H,1-3H3
InChIKeyCNICFJUBZDBLNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl (3-Methyl-4-nitrophenyl)malonate – Compound Profile


Dimethyl (3-Methyl-4-nitrophenyl)malonate (CAS 1350468-89-1; synonym: dimethyl 2-(3-methyl-4-nitrophenyl)malonate) is a nitroaryl-substituted malonic ester with the molecular formula C₁₂H₁₃NO₆ and a molecular weight of 267.23 g·mol⁻¹ . The compound belongs to the class of α-aryl malonate diesters and features three functionally significant structural elements: a 4-nitrophenyl ring with an ortho-methyl substituent at the 3-position, and two methyl ester groups on the malonate α-carbon. This substitution pattern confers a unique combination of electronic (electron-withdrawing nitro group para to the malonate attachment; electron-donating methyl group ortho to nitro) and steric properties that distinguish it from unsubstituted phenylmalonates, para-nitro-only analogs, and the corresponding diethyl ester. The compound is a white to pale yellow solid at ambient temperature, stable under standard storage conditions, and is commercially available at purities of 95% to 98% . Its primary recognized application is as a synthetic building block and intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic scaffolds and for subsequent decarboxylative transformations to alkylated nitroaromatics [1].

Synthetic building block for heterocyclic scaffolds and decarboxylative alkylation

3-Methyl-4-nitrophenyl substitution pattern for electronic and steric tuning

Dimethyl ester for lower lipophilicity and faster Krapcho dealkoxycarbonylation

Dimethyl (3-Methyl-4-nitrophenyl)malonate: Substitution Risks


Although several nitroaryl malonate esters share a common α-arylpropanedioate core, the precise positioning of substituents around the aromatic ring and the choice of ester alkyl group produce functionally non-interchangeable compounds. The 3-methyl-4-nitrophenyl substitution pattern of the target compound is electronically distinct from the simpler 4-nitrophenyl analog (CAS 4033-88-9): the ortho-methyl group donates electron density into the ring, modulating the electron-withdrawing effect of the para-nitro group and altering both the acidity of the α-C–H bond and the reactivity of the aryl ring toward nucleophilic aromatic substitution [1]. The dimethyl ester confers a lower molecular weight and higher polarity compared to the diethyl analog (CAS 594844-34-5; MW 295.29 vs. 267.23), which affects solubility, chromatographic behavior, and the kinetics of Krapcho-type dealkoxycarbonylation reactions [1]. Furthermore, enzyme inhibition profiling data curated in ChEMBL and BindingDB demonstrate that subtle changes in the aryl substitution pattern of malonate esters can shift carboxylesterase 1 (CES1) inhibitory activity from potent (Ki in the nanomolar range for certain aryl/α-diketone chemotypes) to essentially inactive (Ki > 100,000 nM for the target compound) [2]. Consequently, any researcher seeking to reproduce a published synthetic route, achieve a specific selectivity profile, or avoid undesired off-target enzyme interactions must source the exact CAS number rather than assume functional equivalence among commercially available nitroaryl malonate esters.

Substitution pattern mismatch

4-Nitrophenyl analog lacks the ortho-methyl group; decarboxylation product identity and electronic profile may shift significantly.

Ester group interchangeability

Diethyl ester analog has higher lipophilicity and slower dealkoxycarbonylation kinetics; chromatographic behavior and solubility may differ.

CES1 engagement risk

Related aryl malonate esters can exhibit nanomolar CES1 inhibition; target compound shows reported low engagement, but class-level profile requires review.

Dimethyl (3-Methyl-4-nitrophenyl)malonate: Key Differentiation Evidence


CES1 Inhibitory Activity Profile

In a direct enzyme inhibition assay curated by St. Jude Children's Research Hospital and deposited in ChEMBL/BindingDB, Dimethyl (3-Methyl-4-nitrophenyl)malonate was tested for inhibition of human liver carboxylesterase 1 (CES1) using o-nitrophenyl acetate as the substrate with spectrophotometric detection after 5 minutes. The compound exhibited a Ki value exceeding 100,000 nM (>100 µM), indicating essentially no meaningful inhibitory activity [1]. By cross-study comparison, potent CES1 inhibitors from related chemotypes—such as certain α,β-diketone-based inhibitors also curated from the same St. Jude program—achieve Ki values of 4.98 nM to 27 nM against human intestinal and liver CES1 [2]. Even within the broader aryl ester class, moderate CES1 inhibitors with Ki values of 38–230 nM have been reported [3]. This represents at least a 2,600-fold difference in affinity between the target compound and the most potent structural analogs tested under comparable conditions. Furthermore, the compound was also tested against human intestinal carboxylesterase (cocaine esterase) and showed the same Ki > 100,000 nM profile, confirming a consistent lack of carboxylesterase engagement across isoforms [1].

CES1 Inhibition
Head-to-head
Target Ki > 100,000 nM vs comparator Ki 4.98 nM (human intestinal CE) / 27 nM (rabbit liver CE)

Reported low CES1 engagement

Cross-study comparable; BindingDB curated data

Carboxylesterase 1 inhibition CES1 selectivity drug metabolism prodrug activation

Physicochemical Properties: Dimethyl vs. Diethyl Ester

The target dimethyl ester (CAS 1350468-89-1) has a molecular weight of 267.23 g·mol⁻¹ and molecular formula C₁₂H₁₃NO₆, whereas the corresponding diethyl ester (CAS 594844-34-5) has a molecular weight of 295.29 g·mol⁻¹ (C₁₄H₁₇NO₆) . This represents a 10.5% increase in molecular weight for the diethyl analog. The diethyl ester has a calculated LogP of 2.64, while the dimethyl ester—based on the established contribution of approximately −0.6 log units per replacement of two ethyl groups with two methyl groups on malonate esters—is predicted to have a LogP of approximately 1.8–2.0, indicating measurably higher polarity and aqueous-phase preference . These differences directly affect reverse-phase HPLC retention times, liquid-liquid extraction efficiency, and the rate of ester hydrolysis under both acidic and basic conditions. For synthetic applications, the dimethyl ester undergoes Krapcho dealkoxycarbonylation with NaCl/DMSO/H₂O at 160–170 °C, a protocol for which dimethyl esters typically react faster than their diethyl counterparts due to reduced steric hindrance at the ester carbonyl [1].

Dimethyl vs Diethyl Ester
Class-level
MW 267.23 vs 295.29 g·mol⁻¹; estimated LogP ~1.8–2.0 vs 2.64

Lower lipophilicity dimethyl ester

Class-level LogP estimation; faster Krapcho reaction expected

LogP molecular weight solubility ester hydrolysis chromatography

Substitution Pattern Effects on Decarboxylation

The presence of the ortho-methyl group (relative to the nitro substituent) in the target compound differentiates it from the simpler dimethyl 2-(4-nitrophenyl)malonate (CAS 4033-88-9, MW 253.21) . According to Gurjar et al. (2000), the bis(dealkoxycarbonylation) of nitroarylmalonates under Krapcho conditions (NaCl, DMSO, H₂O, 160–170 °C, or MgCl₂·6H₂O/DMA, 140–150 °C) proceeds via a two-stage mechanism: initial monodecarboxylation to a nitrophenyl acetate intermediate, followed by a second decarboxylation that is viable only when the nitro group can mesomerically stabilize the benzylic anion at the ortho or para position [1]. The methyl group at the 3-position (ortho to the 4-nitro) of the target compound alters the electronic environment of the aromatic ring, potentially affecting the rate of the second decarboxylation step compared to the 4-nitro-only analog. The resulting product after double decarboxylation would be 3,4-dimethylnitrobenzene (a nitroxylene), whereas the 4-nitrophenyl analog yields 4-nitrotoluene—compounds with different boiling points, reactivity profiles, and downstream synthetic utility [1]. This substrate-controlled divergence in product identity means the two malonate precursors are not interchangeable for routes targeting specific alkylated nitroaromatic intermediates.

Decarboxylation Product
Class-level
Target yields 3,4-dimethylnitrobenzene; 4-nitro analog yields 4-nitrotoluene

Substrate-controlled product identity

Class-level mechanism inference (Gurjar et al.)

nitroaryl malonate Krapcho decarboxylation alkylated nitroaromatics nucleophilic aromatic substitution

Purity Specification and Batch Quality Documentation

The target compound is available from Bidepharm (catalog BD02200134) at a standard purity of 98%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . In comparison, multiple other suppliers list the compound at a standard purity of 95% . This 3-percentage-point difference in purity specification is quantifiable and may be material for applications requiring high-assay starting material, such as multi-step medicinal chemistry synthesis where impurity carry-through can confound biological assay interpretation, or for use as a reference standard in analytical method development. The availability of batch-specific QC documentation reduces the procurement risk associated with unspecified impurity profiles.

Purity Specification
Head-to-head
98% (Bidepharm, with NMR/HPLC/GC QC) vs 95% (multiple suppliers)

Higher purity with batch QC documentation

Supplier-specific specification; traceable quality assurance

purity specification quality control procurement HPLC NMR

Dimethyl (3-Methyl-4-nitrophenyl)malonate: Application Scenarios


Bis-Decarboxylation to 3,4-Dimethylnitrobenzene

The target compound is the precursor of choice when the synthetic objective is 3,4-dimethylnitrobenzene (a nitroxylene) or its downstream derivatives. Under Krapcho bis(dealkoxycarbonylation) conditions (NaCl/DMSO/H₂O, 160–170 °C, or MgCl₂·6H₂O/DMA, 140–150 °C), the 3-methyl-4-nitrophenyl malonate scaffold undergoes sequential double decarboxylation to afford the dimethyl-substituted nitroaromatic, a transformation that is structurally impossible with the simpler 4-nitrophenyl malonate analog [1]. The ortho-methyl group is essential for the final product identity, making the target compound irreplaceable for this specific synthetic route.

CES1-Inert Scaffold for Prodrug Design and Fragment Screening

Enzyme inhibition data from ChEMBL/BindingDB demonstrate that this compound exhibits negligible inhibitory activity against human carboxylesterase 1 (CES1, Ki > 100,000 nM) and human intestinal carboxylesterase (Ki > 100,000 nM) [2]. This profile is in stark contrast to many aryl esters and diketone-containing compounds that potently inhibit CES1 (Ki values as low as 4.98 nM). For fragment-based screening libraries or ester prodrug designs where unintended CES1 inhibition must be avoided (e.g., to prevent interference with the metabolic activation of co-administered ester prodrugs such as oseltamivir or irinotecan), this compound provides a validated CES1-silent malonate building block [2][3].

Preferred for Aqueous-Phase Reactions and Chromatography

With a molecular weight approximately 9.5% lower than the diethyl ester analog (267.23 vs. 295.29 g·mol⁻¹) and an estimated LogP approximately 0.6–0.8 units lower, the dimethyl ester offers superior aqueous solubility and distinct chromatographic retention behavior . This makes it the preferred form when the synthetic protocol involves aqueous workup, reverse-phase HPLC purification, or when a more polar intermediate is advantageous for downstream transformations. The dimethyl ester also undergoes faster Krapcho dealkoxycarbonylation compared to the diethyl ester, a general kinetic advantage of methyl over ethyl malonates [1].

High-Purity Intermediate for Multi-Step Synthesis

When the compound is used as a key intermediate in multi-step syntheses of drug candidates or chemical probes, the 98% purity grade with batch-specific NMR, HPLC, and GC documentation (available from Bidepharm) provides traceable quality assurance that 95%-grade material from general suppliers may not offer . This higher purity specification reduces the risk of impurity accumulation across subsequent synthetic steps and supports more reliable interpretation of biological assay data from the final products.

Application
Selection Property
Validation Focus
Synthesis of 3,4-dimethylnitrobenzene
3-Methyl-4-nitrophenyl substitution pattern
Decarboxylation product identity
CES1-avoidance scaffold design
Reported low CES1 engagement
CES1 inhibition assay profiling
Aqueous-compatible synthesis
Lower lipophilicity dimethyl ester
Chromatographic and solubility behavior
Multi-step synthesis intermediate
Higher purity specification (98%)
Batch QC documentation review
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